molecular formula C21H28N2O5S B10889586 1-(Benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine

1-(Benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine

Cat. No.: B10889586
M. Wt: 420.5 g/mol
InChI Key: CYRFNSIICTZHFT-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a benzylsulfonyl group and a trimethoxybenzyl group attached to a piperazine ring. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(Benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the benzylsulfonyl and trimethoxybenzyl groups. Common synthetic routes include:

    Step 1: Synthesis of the piperazine ring through cyclization reactions.

    Step 2: Introduction of the benzylsulfonyl group via sulfonylation reactions using reagents such as benzylsulfonyl chloride.

    Step 3: Attachment of the trimethoxybenzyl group through alkylation reactions using 2,3,4-trimethoxybenzyl chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

1-(Benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interacting with DNA or RNA: Affecting gene expression and protein synthesis.

    Disrupting cellular membranes: Leading to cell death or altered cellular function.

The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine can be compared with other similar compounds, such as:

    1-(Benzylsulfonyl)piperazine: Lacks the trimethoxybenzyl group, resulting in different chemical and biological properties.

    4-(2,3,4-Trimethoxybenzyl)piperazine:

    1-(Benzylsulfonyl)-4-benzylpiperazine: Contains a benzyl group instead of the trimethoxybenzyl group, affecting its overall structure and function.

Properties

Molecular Formula

C21H28N2O5S

Molecular Weight

420.5 g/mol

IUPAC Name

1-benzylsulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C21H28N2O5S/c1-26-19-10-9-18(20(27-2)21(19)28-3)15-22-11-13-23(14-12-22)29(24,25)16-17-7-5-4-6-8-17/h4-10H,11-16H2,1-3H3

InChI Key

CYRFNSIICTZHFT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)OC)OC

Origin of Product

United States

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